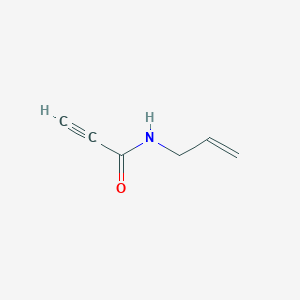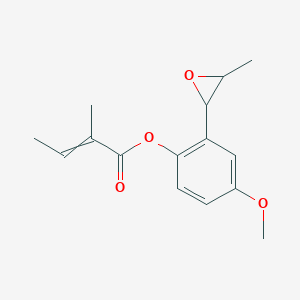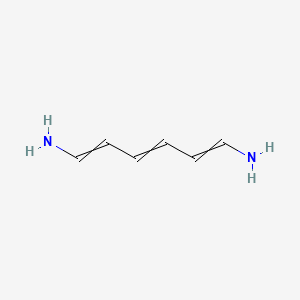![molecular formula C11H24OSi B12555707 3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol CAS No. 143422-96-2](/img/structure/B12555707.png)
3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a pent-4-en-2-ol backbone. This compound is often used in organic synthesis due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol typically involves the reaction of pent-4-en-2-ol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The tert-butyl(dimethyl)silyl group acts as a protecting group for the hydroxyl functionality, making it less reactive under various conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond in the pent-4-en-2-ol backbone can be reduced to form the corresponding saturated alcohol.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) are used to remove the silyl protecting group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of free hydroxyl compounds after deprotection.
Wissenschaftliche Forschungsanwendungen
3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol primarily involves the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group forms a stable bond with the hydroxyl group, preventing it from participating in unwanted side reactions. This stability is due to the formation of a strong Si-O bond and the steric hindrance provided by the bulky tert-butyl group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilanol: Similar in structure but lacks the pent-4-en-2-ol backbone.
tert-Butyldimethylsilyl chloride: Used as a precursor in the synthesis of 3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains a similar silyl group but with an acetaldehyde moiety.
Uniqueness
This compound is unique due to its combination of a silyl protecting group with a pent-4-en-2-ol backbone, making it versatile in various synthetic applications. Its stability and reactivity under different conditions make it a valuable compound in organic synthesis .
Eigenschaften
CAS-Nummer |
143422-96-2 |
|---|---|
Molekularformel |
C11H24OSi |
Molekulargewicht |
200.39 g/mol |
IUPAC-Name |
3-[tert-butyl(dimethyl)silyl]pent-4-en-2-ol |
InChI |
InChI=1S/C11H24OSi/c1-8-10(9(2)12)13(6,7)11(3,4)5/h8-10,12H,1H2,2-7H3 |
InChI-Schlüssel |
LTEKOZBBEVFFPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C=C)[Si](C)(C)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-{[Tri(propan-2-yl)silyl]oxy}heptanal](/img/structure/B12555625.png)
![2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B12555635.png)
![2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]-](/img/structure/B12555642.png)

![2,5-Bis[(propan-2-yl)oxy]benzoic acid](/img/structure/B12555649.png)




![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12555703.png)

![6,7,8-Trichloro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12555714.png)

![2H-Naphtho[2,3-b]pyran, 3,4-dihydro-](/img/structure/B12555723.png)
